molecular formula C26H22N4O3S2 B2692737 N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932313-62-7

N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2692737
CAS No.: 932313-62-7
M. Wt: 502.61
InChI Key: SMGVJEPJPWTQAQ-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a benzo[c]pyrimido[4,5-e][1,2]thiazine core, and an acetamide moiety. Its distinctive chemical framework makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core, followed by the introduction of the benzyl and acetamide groups. Common reagents used in these reactions include benzyl chloride, acetic anhydride, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

    Substitution: The benzyl and acetamide groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified benzyl or acetamide groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-benzyl-2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

  • 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
  • 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

These compounds share a similar core structure but differ in the substituents attached to the acetamide group. The differences in their chemical structures can lead to variations in their physical, chemical, and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-benzyl-2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c31-24(27-15-19-9-3-1-4-10-19)18-34-26-28-16-23-25(29-26)21-13-7-8-14-22(21)30(35(23,32)33)17-20-11-5-2-6-12-20/h1-14,16H,15,17-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGVJEPJPWTQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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